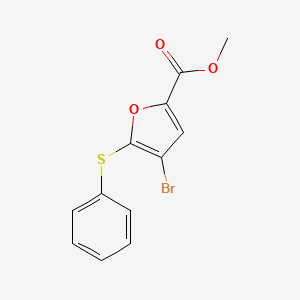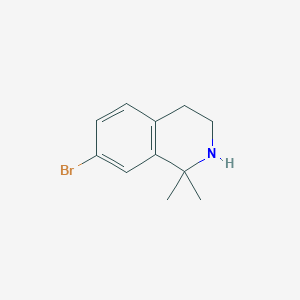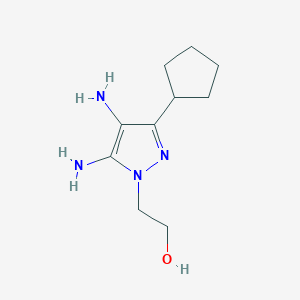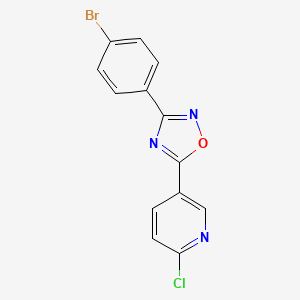
Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate is an organic compound belonging to the class of heterocyclic building blocks, specifically furans It is characterized by a furan ring substituted with a bromine atom, a phenylthio group, and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate typically involves the bromination of a furan derivative followed by the introduction of a phenylthio group. One common method includes:
Bromination: The furan ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Thioether Formation: The brominated furan is then reacted with a thiophenol derivative under basic conditions to introduce the phenylthio group.
Esterification: The final step involves esterification of the carboxylic acid group using methanol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the phenylthio group.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the ester group.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation of the phenylthio group.
Alcohols: From reduction of the ester group.
Various Substituted Furans: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antibacterial, antifungal, or anticancer properties.
Material Science: Used in the synthesis of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding interactions.
Comparación Con Compuestos Similares
Methyl 4-bromo-5-(phenylthio)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-bromo-5-(phenylthio)pyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness: Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene or pyrrole analogs. The furan ring is more reactive and can participate in a wider range of chemical reactions, making it a versatile building block in organic synthesis.
Propiedades
Fórmula molecular |
C12H9BrO3S |
|---|---|
Peso molecular |
313.17 g/mol |
Nombre IUPAC |
methyl 4-bromo-5-phenylsulfanylfuran-2-carboxylate |
InChI |
InChI=1S/C12H9BrO3S/c1-15-11(14)10-7-9(13)12(16-10)17-8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
ILKTWNURIOWWQF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(O1)SC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11791142.png)
![1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid](/img/structure/B11791150.png)









![6-Ethoxybenzo[d]isothiazole](/img/structure/B11791205.png)
